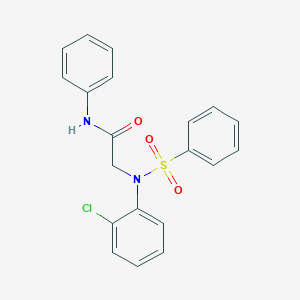
2-Anilino-6-methyl-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-6-methyl-3,1-benzoxazin-4-one, also known as AMBOB, is a synthetic compound that has attracted significant attention in the scientific research community due to its unique properties. AMBOB is a heterocyclic compound that contains a benzoxazinone ring and an aniline group, which makes it a versatile molecule for various applications such as biological and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves its ability to bind to metal ions and enzymes, which leads to a change in their activity. The compound can also interact with other biomolecules such as proteins and nucleic acids, which can affect their function.
Biochemical and Physiological Effects:
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. The compound has also been studied for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Anilino-6-methyl-3,1-benzoxazin-4-one in lab experiments is its ability to selectively bind to metal ions and enzymes, which can help researchers study their activity. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Anilino-6-methyl-3,1-benzoxazin-4-one, such as investigating its potential use in drug discovery and development. The compound could also be studied for its ability to interact with other biomolecules, such as lipids and carbohydrates. Additionally, researchers could explore the use of 2-Anilino-6-methyl-3,1-benzoxazin-4-one in imaging and sensing applications, as well as its potential use in nanotechnology.
Synthesemethoden
The synthesis of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves the condensation of 2-amino-6-methylphenol and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
Produktname |
2-Anilino-6-methyl-3,1-benzoxazin-4-one |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-anilino-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-13-12(9-10)14(18)19-15(17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
WAHWHYZPYHLYTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)